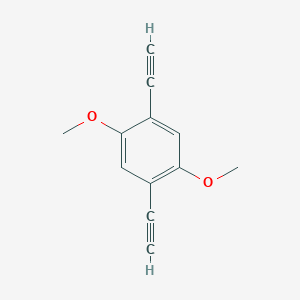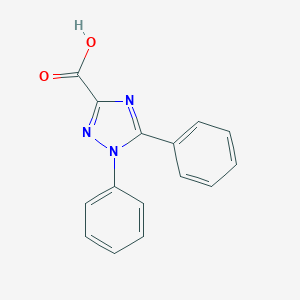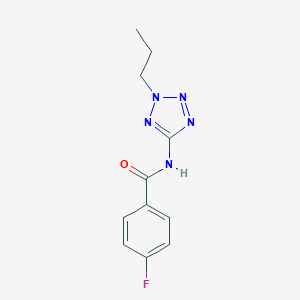
Coumarin, 3-amino-4-butylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-amino-4-butylamino- is a chemical compound that belongs to the coumarin family. It is a synthetic compound that has been widely used in scientific research for its unique properties.
Mecanismo De Acción
Coumarin, 3-amino-4-butylamino- works by interacting with various biological molecules such as proteins, nucleic acids, and lipids. It can bind to these molecules and induce conformational changes that lead to changes in their function. It can also act as a catalyst for various chemical reactions.
Biochemical and Physiological Effects:
Coumarin, 3-amino-4-butylamino- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using coumarin, 3-amino-4-butylamino- in lab experiments is its unique properties that make it a versatile tool for various applications. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of coumarin, 3-amino-4-butylamino-. One of the future directions is the development of new sensors for detecting environmental pollutants and biological molecules. Another future direction is the development of new drugs based on the structure of coumarin, 3-amino-4-butylamino- for the treatment of various diseases. Additionally, the use of coumarin, 3-amino-4-butylamino- in nanotechnology applications is an area of future research.
In conclusion, coumarin, 3-amino-4-butylamino- is a unique chemical compound that has been widely used in scientific research for its various properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a promising compound that has the potential to contribute to various fields of research.
Métodos De Síntesis
Coumarin, 3-amino-4-butylamino- can be synthesized using various methods. One of the most common methods is the reaction between coumarin and butylamine in the presence of a catalyst. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
Coumarin, 3-amino-4-butylamino- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting metal ions and amino acids. It has also been used as a pH indicator and as a ligand in coordination chemistry. Moreover, it has been used in the development of various sensors for detecting environmental pollutants and biological molecules.
Propiedades
Número CAS |
59288-11-8 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
Clave InChI |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
SMILES canónico |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Otros números CAS |
59288-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)


![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)






![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)